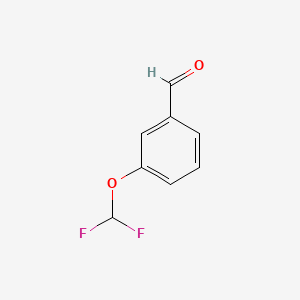

3-(Difluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUSWPRDIPIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371745 | |

| Record name | 3-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85684-61-3 | |

| Record name | 3-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Difluoromethoxy)benzaldehyde physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-(Difluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, provides standardized experimental protocols for their determination, and includes relevant spectral data for characterization.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 85684-61-3 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol [2] |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Refractive Index | 1.4920-1.4970 @ 20°C[1] |

| Flash Point | 88.1 ± 19.4 °C |

| Melting Point | Not available (liquid at room temperature) |

| Solubility | Soluble in many organic solvents; very slightly soluble in water.[3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating block.[4][5][6]

Apparatus:

-

Thiele tube or aluminum heating block

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound (a few drops) is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) or an aluminum heating block.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[1][7][8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning)

Procedure:

-

The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone), dried, and weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, the liquid level is adjusted, and it is weighed again (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Sample of this compound

-

Soft tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20°C) by the circulating water bath and recorded.

Spectral Data and Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹³C NMR Spectrum: A ¹³C NMR spectrum of this compound has been reported.[10] The spectrum was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[10]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.[11]

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Spectral width of approximately 0-12 ppm, pulse angle of 30-45°, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectral width of approximately 0-200 ppm, proton-decoupled, and a larger number of scans due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde, aromatic ring, and the difluoromethoxy group.

Experimental Protocol for FTIR Spectroscopy (Liquid Film):

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[12]

-

Instrument Parameters (General):

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound like this compound.

Caption: A flowchart outlining the key steps in the physicochemical characterization of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[9]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if irritation or other symptoms persist.

References

- 1. matestlabs.com [matestlabs.com]

- 2. mt.com [mt.com]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. scribd.com [scribd.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 3-(Difluoromethoxy)benzaldehyde (CAS: 85684-61-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Difluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 85684-61-3 | |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [2] |

| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Melting Point | Not available | |

| Appearance | Pale yellow liquid | |

| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and ethyl acetate. | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the difluoromethylation of 3-hydroxybenzaldehyde. This can be achieved using various difluoromethylating agents. Below are two representative experimental protocols adapted from the synthesis of analogous compounds.[4][5][6]

Experimental Protocol: Difluoromethylation using Sodium Chlorodifluoroacetate

This method utilizes sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base.[5]

Materials:

-

3-hydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Sodium Carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1.0 M Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend 3-hydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

-

Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water to the suspension.

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 5-6 using 1.0 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Diagram: Synthetic Workflow for Difluoromethylation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Difluoromethylation using Chlorodifluoromethane

This alternative method employs chlorodifluoromethane gas as the difluoromethylating agent.[4]

Materials:

-

3-hydroxybenzaldehyde

-

n-Butylammonium bromide

-

Sodium hydroxide (NaOH) solution (30%)

-

Isopropanol

-

Chlorodifluoromethane (gas)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure reactor

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-hydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (1-5 mol%) in isopropanol in a high-pressure reactor and stir at room temperature for 20 minutes.

-

Add 30% sodium hydroxide solution (1.1-1.3 eq) and stir at room temperature for 30 minutes.

-

Slowly heat the mixture to 65°C and begin introducing chlorodifluoromethane gas, maintaining the temperature between 60-120°C.

-

Periodically add additional portions of 30% sodium hydroxide solution (e.g., after 1.5 hours) and continue the reaction for a total of 5-6 hours.

-

Cool the reaction to 15°C and quench with water.

-

Filter to remove any solid residue.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with water until neutral, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can readily undergo this reaction with a variety of phosphorus ylides.[7][8]

General Experimental Protocol:

-

Prepare the phosphorus ylide by treating the corresponding triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., THF, DMSO).

-

To the solution of the ylide, add a solution of this compound (1.0 eq) in the same solvent at a suitable temperature (often 0°C to room temperature).

-

Stir the reaction mixture until completion, monitoring by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the resulting alkene by column chromatography or recrystallization.

Diagram: Wittig Reaction Pathway

Caption: The Wittig reaction of this compound.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This compound can be converted to a variety of primary, secondary, and tertiary amines via this reaction.[9][10]

General Experimental Protocol:

-

In a suitable solvent (e.g., methanol, dichloroethane), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).

-

Stir the mixture at room temperature to allow for the formation of the imine or iminium ion intermediate. For less reactive amines, a mild acid catalyst may be added.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[11][12]

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the addition of water or a basic aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the amine product by column chromatography or distillation.

Diagram: Reductive Amination Workflow

Caption: General scheme for the reductive amination of this compound.

Applications in Drug Discovery and Development

The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity.[13] Benzaldehyde derivatives containing this moiety are therefore important intermediates in the synthesis of biologically active molecules.

A prominent example is the use of a structurally related compound, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, as a key intermediate in the synthesis of Roflumilast .[14] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The presence of the difluoromethoxy group is crucial for the drug's activity and pharmacokinetic profile. The synthetic utility demonstrated for this related compound highlights the potential of this compound as a building block for other novel therapeutic agents.

Spectroscopic Data

The following sections describe the expected spectroscopic features of this compound, based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the proton of the difluoromethoxy group.

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.1 ppm.[15]

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the aromatic region (δ 7.2-7.9 ppm) corresponding to the four protons on the benzene ring.[15]

-

Difluoromethoxy Proton (-OCHF₂): A triplet in the region of δ 6.5-7.5 ppm with a characteristic large coupling constant (J ≈ 70-75 Hz) due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for the eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[16]

-

Aromatic Carbons (Ar-C): Several signals in the range of δ 110-160 ppm. The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling.

-

Difluoromethoxy Carbon (-OCHF₂): A triplet in the region of δ 115-125 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[17][18]

-

C-H stretch (aromatic and aldehydic): Around 3100-3000 cm⁻¹ (aromatic) and two weaker bands around 2850 and 2750 cm⁻¹ (aldehydic).

-

C=O stretch (carbonyl): A strong, sharp absorption band in the region of 1710-1685 cm⁻¹.

-

C=C stretch (aromatic): Medium to weak absorptions around 1600 and 1475 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1200-1000 cm⁻¹.

-

C-O stretch (ether): Absorptions in the region of 1300-1000 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[19][20]

-

Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

[M-H]⁺ (m/z = 171): Loss of the aldehydic hydrogen atom.

-

[M-CHO]⁺ (m/z = 143): Loss of the formyl group.

-

[M-OCHF₂]⁺ (m/z = 105): Loss of the difluoromethoxy group, leading to the benzoyl cation.

-

[C₆H₅]⁺ (m/z = 77): Further fragmentation of the benzoyl cation by loss of carbon monoxide.

-

Diagram: Mass Spectrometry Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

This technical guide serves as a valuable resource for chemists engaged in research and development. The provided data and protocols facilitate the effective use of this compound as a versatile intermediate in the synthesis of complex organic molecules and potential drug candidates.

References

- 1. This compound | CAS#:85684-61-3 | Chemsrc [chemsrc.com]

- 2. This compound [oakwoodchemical.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. air.unimi.it [air.unimi.it]

- 12. ics-ir.org [ics-ir.org]

- 13. mdpi.com [mdpi.com]

- 14. innospk.com [innospk.com]

- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)benzaldehyde from 3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(difluoromethoxy)benzaldehyde from 3-hydroxybenzaldehyde. This transformation is a key step in the preparation of various compounds with applications in medicinal chemistry and materials science. The introduction of the difluoromethoxy group can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, lipophilicity, and binding affinity.

Synthetic Approaches

The synthesis of this compound from 3-hydroxybenzaldehyde is typically achieved through a nucleophilic substitution reaction where the phenoxide, generated from 3-hydroxybenzaldehyde, reacts with a difluorocarbene precursor. Two common and effective difluoromethylating agents for this purpose are sodium chlorodifluoroacetate (ClCF₂COONa) and chlorodifluoromethane (CHClF₂).

The general reaction mechanism involves the in-situ generation of difluorocarbene (:CF₂) from the precursor. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide ion. Subsequent protonation yields the desired aryl difluoromethyl ether.[1]

Tabulated Summary of Reaction Parameters

The following tables summarize the key quantitative data and reaction conditions for the two primary synthetic routes.

Table 1: Synthesis via Sodium Chlorodifluoroacetate

| Parameter | Value | Reference |

| Starting Material | 3-hydroxybenzaldehyde | - |

| Reagent | Sodium 2-chloro-2,2-difluoroacetate | [1] |

| Base | Cesium Carbonate (Cs₂CO₃) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) / Water | [1] |

| Temperature | 120 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Molar Ratio (Substrate:Reagent:Base) | 1.0 : 2.8 : 1.5 | [1] |

| Reported Yield (Analogous) | High (Specific yield for this substrate not detailed) | [1] |

Table 2: Synthesis via Chlorodifluoromethane

| Parameter | Value | Reference |

| Starting Material | 3-hydroxybenzaldehyde | - |

| Reagent | Chlorodifluoromethane (gas) | [2] |

| Base | Sodium Hydroxide (NaOH) | [2] |

| Solvent | Isopropanol, DMF, or 1,4-Dioxane | [2] |

| Catalyst | n-Butylammonium bromide | [2] |

| Temperature | 60-120 °C | [2] |

| Reaction Time | 5-6 hours | [2] |

| Molar Ratio (Substrate:Base) | 1.0 : 1.1-1.3 (added portion-wise) | [2] |

| Reported Yield (Analogous) | 43-48% | [2] |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.498 | [3] |

| Flash Point | 88.1 ± 19.4 °C | [3] |

| ¹H NMR (CDCl₃, predicted) | δ 9.9 (s, 1H, CHO), 7.8-7.2 (m, 4H, Ar-H), 6.6 (t, J=74 Hz, 1H, OCF₂H) | [4] |

| ¹³C NMR (CDCl₃, predicted) | δ 191, 158 (t), 138, 131, 125, 122, 119, 115 (t) | [5] |

| Mass Spectrum (EI, predicted) | m/z 172 (M+), 171, 143, 121, 93 | [6] |

Note: Predicted NMR and MS data are based on analogous compounds and general principles of spectroscopy. Experimental verification is recommended.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using the two methods described above. These protocols are adapted from procedures for similar phenolic substrates and should be optimized for 3-hydroxybenzaldehyde.

Method 1: Difluoromethylation using Sodium Chlorodifluoroacetate

This method is adapted from a general procedure for the difluoromethylation of phenols.[1]

Materials:

-

3-hydroxybenzaldehyde

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Method 2: Difluoromethylation using Chlorodifluoromethane

This protocol is based on a patented procedure for the synthesis of a similar hydroxy-difluoromethoxy benzaldehyde derivative.[2]

Materials:

-

3-hydroxybenzaldehyde

-

Chlorodifluoromethane (CHClF₂) gas

-

Sodium hydroxide (NaOH), 30% aqueous solution

-

Isopropanol (or DMF/1,4-Dioxane)

-

n-Butylammonium bromide

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Gas dispersion tube

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle with temperature control

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (catalytic amount, e.g., 1-5 mol%) in isopropanol.

-

Stir the mixture at room temperature for 20 minutes.

-

Add a portion of the 30% sodium hydroxide solution (e.g., 1.1 eq) and continue stirring at room temperature for 30 minutes.

-

Slowly heat the reaction mixture to 65 °C.

-

Begin bubbling chlorodifluoromethane gas through the reaction mixture via a gas dispersion tube. Maintain the temperature between 60-80 °C.

-

Periodically add additional portions of the 30% sodium hydroxide solution over the course of the reaction (e.g., after 1.5 hours and 3 hours) to maintain a basic pH.

-

Continue the reaction for a total of 5-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and stop the gas flow.

-

Acidify the reaction mixture to pH 5-6 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water until neutral, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain this compound.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. This compound | CAS#:85684-61-3 | Chemsrc [chemsrc.com]

- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

The Rising Profile of 3-(Difluoromethoxy)benzaldehyde Analogs in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂) is of particular interest due to its ability to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and target binding affinity. 3-(Difluoromethoxy)benzaldehyde has emerged as a valuable starting material for the synthesis of a diverse range of structural analogs with significant therapeutic potential. These analogs have shown promise in targeting various enzymes and signaling pathways implicated in a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic relevance of this compound structural analogs, with a particular focus on their activity as phosphodiesterase 4 (PDE4) inhibitors.

Synthesis of this compound Structural Analogs

The synthesis of structural analogs of this compound typically involves the modification of the aldehyde functional group or substitution on the phenyl ring. A common strategy for introducing the difluoromethoxy group is the reaction of a corresponding hydroxybenzaldehyde with a difluoromethylating agent.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound analogs, based on established methodologies.

Step 1: Difluoromethylation of a Hydroxybenzaldehyde Precursor

A solution of the hydroxybenzaldehyde precursor (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is treated with a base (e.g., potassium carbonate, sodium hydride) (1.2-2.0 eq.). To this mixture, a difluoromethylating agent, such as chlorodifluoromethane or sodium chlorodifluoroacetate, is added. The reaction is typically heated to a temperature ranging from 60 to 120°C and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired difluoromethoxybenzaldehyde derivative.

Step 2: Derivatization of the Aldehyde

The resulting this compound analog can be further modified at the aldehyde position through various classical organic reactions. For instance, condensation with a substituted acetophenone in the presence of a base can yield chalcone derivatives. Alternatively, reaction with hydroxylamine hydrochloride can produce the corresponding oxime. Reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride can be employed to synthesize a variety of amine derivatives.

Biological Activity and Structure-Activity Relationships

Structural analogs of this compound have been investigated for their inhibitory activity against various enzymes. A significant area of interest is their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Dysregulation of PDE4 activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

The structure-activity relationship (SAR) studies of these analogs have provided valuable insights for the design of potent and selective PDE4 inhibitors. The 3-difluoromethoxy group is often crucial for potent inhibitory activity, likely due to its ability to form favorable interactions within the enzyme's active site.

Quantitative Data on PDE4 Inhibition

The following table summarizes the in vitro PDE4 inhibitory activity of a series of phenyl alkyl ketone analogs, some of which feature the 3-(difluoromethoxy)phenyl moiety.

| Compound ID | R Group | IC₅₀ (nM) for PDE4 |

| 1a | H | 1200 |

| 1b | 3-OCHF₂ | 80 |

| 1c | 3-OCH₃ | 350 |

| 1d | 4-OCHF₂ | 150 |

| 1e | 4-OCH₃ | 500 |

| 1f | 3,4-(OCH₃)₂ | 250 |

| 1g | 3-OCHF₂, 4-OCH₃ | 35 |

Data is representative and compiled for illustrative purposes based on trends observed in published literature.

Signaling Pathway and Experimental Workflow

Phosphodiesterase 4 (PDE4) Signaling Pathway

PDE4 is a key enzyme in the cAMP signaling cascade. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the inflammatory response.

Caption: PDE4 signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

Caption: General experimental workflow for analog synthesis and evaluation.

Conclusion

Structural analogs of this compound represent a promising class of compounds with significant potential in drug discovery. The incorporation of the difluoromethoxy group has been shown to be a successful strategy for enhancing the biological activity of small molecules, particularly in the context of enzyme inhibition. The development of these analogs as potent and selective PDE4 inhibitors holds promise for the treatment of various inflammatory disorders. Future research in this area will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with improved efficacy and safety profiles. The detailed understanding of their structure-activity relationships and signaling pathways will continue to guide the rational design of next-generation therapeutics.

Spectroscopic Profile of 3-(Difluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-(Difluoromethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. This document is intended to serve as a core reference for scientists, consolidating key spectral information and outlining the experimental procedures for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound. This information is critical for compound identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.9 - 10.1 | s | - |

| Ar-H | ~7.4 - 7.8 | m | - |

| -OCHF₂ | ~6.5 - 6.8 | t | ~72-76 |

Note: Predicted values based on typical chemical shifts for benzaldehyde derivatives and related difluoromethoxy compounds. The triplet multiplicity of the difluoromethoxy proton is due to coupling with the two fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 - 193 |

| C-OCHF₂ | ~150 - 155 (t) |

| Aromatic C | ~115 - 140 |

| -OCHF₂ | ~114 - 118 (t) |

Note: Predicted values. The carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: FT-IR Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3050 - 3100 | Medium |

| C-H stretch (aldehyde) | ~2720 and ~2820 | Medium, distinct |

| C=O stretch (aldehyde) | ~1690 - 1715 | Strong |

| C=C stretch (aromatic) | ~1580 - 1600 | Medium to Strong |

| C-O-C stretch | ~1200 - 1250 | Strong |

| C-F stretch | ~1000 - 1100 | Strong |

Note: Expected absorption bands based on the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 171 | High | [M-H]⁺ |

| 143 | Moderate | [M-CHO]⁺ |

| 121 | Moderate | [M-OCHF₂]⁺ |

| 95 | High | [C₆H₄CHO]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: Predicted fragmentation pattern based on the structure of this compound and common fragmentation pathways for aromatic aldehydes.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation (UATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless injection).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Workflow and Pathway Diagrams

To aid in the understanding of the experimental processes, the following diagrams are provided.

Caption: Workflow for the spectroscopic analysis of this compound.

As of the current literature survey, no specific signaling pathways involving this compound have been reported. Research in this area is ongoing, and this document will be updated as new information becomes available.

An In-depth Technical Guide to 3-(Difluoromethoxy)benzaldehyde: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Difluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in modern medicinal chemistry. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its applications, particularly as a precursor in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, and explores its potential role in modulating key signaling pathways relevant to drug development.

Chemical Structure and Identification

This compound is characterized by a benzaldehyde core with a difluoromethoxy substituent at the meta-position.

Chemical Structure:

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties of the difluoromethoxy group make this compound a valuable starting material in the synthesis of pharmacologically active molecules.

Precursor for Phosphodiesterase-4 (PDE4) Inhibitors

This compound and its derivatives are key intermediates in the synthesis of selective PDE4 inhibitors. [1]PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses inflammatory responses. [2] Roflumilast, a potent PDE4 inhibitor approved for the treatment of Chronic Obstructive Pulmonary Disease (COPD), is synthesized from precursors that can be derived from difluoromethoxy benzaldehydes. [3]The synthesis of Roflumilast often involves the oxidation of a substituted benzaldehyde to a benzoic acid, which is then coupled with the appropriate amine. [4][5]

Modulation of Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on related benzaldehyde derivatives suggests potential roles in modulating various signaling pathways.

-

Phosphodiesterase 4 (PDE4) Signaling Pathway: As a precursor to PDE4 inhibitors, compounds derived from this compound are designed to inhibit the hydrolysis of cAMP to AMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately reducing the production of inflammatory mediators. [2][6]

Caption: The role of PDE4 inhibitors in the cAMP signaling pathway.

-

Other Potential Pathways: Studies on other substituted benzaldehydes have shown engagement with various cellular pathways. For instance, certain benzaldehyde derivatives have been found to exhibit anti-inflammatory effects by suppressing the MAPK signaling pathway, while others can activate the Nrf2/HO-1 pathway to protect against oxidative damage. [7][8]Additionally, some benzaldehydes have been shown to induce autophagy through the Sonic Hedgehog (Shh) signaling pathway. [9]These findings suggest that this compound and its derivatives could be explored for their activity in these and other important biological pathways.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Use in a well-ventilated area or under a fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its key role as a precursor to potent PDE4 inhibitors highlights its importance in the development of new therapeutics for inflammatory diseases. The unique physicochemical properties imparted by the difluoromethoxy group make it an attractive moiety for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Further research into the biological activities of this compound and its derivatives may unveil novel applications and therapeutic opportunities.

References

- 1. nbinno.com [nbinno.com]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]

- 5. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Difluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

Introduction: 3-(Difluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF2) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, with a focus on its relevance in the development of targeted therapeutics.

Commercial Availability and Supplier Specifications

This compound (CAS No. 85684-61-3) is readily available from a variety of chemical suppliers. It is typically offered at purities of 97% or higher. The compound is usually a clear, colorless to pale yellow liquid.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Purity | Quantity Options | Price Range (USD) per gram |

| Thermo Scientific Chemicals | 97% | 1g, 5g | 83.65 - 98.30 |

| Chemsrc | 97% | 1g, 5g, 10g, 25g | ~206 - 1026 (converted from CNY) |

| CHEMLYTE SOLUTIONS CO.,LTD | 98-99% | Bulk inquiries invited | Contact for pricing |

Note: Prices are subject to change and may vary based on current promotions and bulk ordering.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 85684-61-3 | [1][2][3] |

| Molecular Formula | C8H6F2O2 | [1][2][3] |

| Molecular Weight | 172.13 g/mol | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg | [2] |

| Flash Point | 88.1 ± 19.4 °C | [2] |

| Refractive Index | 1.4920-1.4970 @ 20°C | [1] |

| Purity (Assay by GC) | ≥96.0% | [1] |

Safety Information:

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, causing skin, eye, and respiratory irritation.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Store in a tightly sealed container in a cool, dry place.[5]

Application in Drug Discovery: Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

A significant application of benzaldehyde derivatives containing a difluoromethoxy group is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[6] Roflumilast, a selective PDE4 inhibitor approved for the treatment of severe COPD, features a 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzoyl group, highlighting the importance of this structural motif.[7]

Representative Experimental Protocol: Reductive Amination

The following is a general procedure for the reductive amination of an aldehyde, which can be adapted for this compound.

Objective: To synthesize an N-substituted amine from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added the desired amine (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes to allow for the formation of the imine or iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted amine.

Signaling Pathway and Experimental Workflow Visualization

The Role of PDE4 Inhibition in Inflammatory Signaling

The inhibition of PDE4 is a key therapeutic strategy for a range of inflammatory diseases. The signaling pathway diagram below illustrates the mechanism of action of a PDE4 inhibitor synthesized from a this compound precursor.

Caption: PDE4 Inhibition Pathway in Inflammation.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis of a potential PDE4 inhibitor using this compound and its subsequent biological evaluation.

Caption: Workflow for Synthesis and Screening of PDE4 Inhibitors.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for the development of novel therapeutics. Its utility is particularly evident in the synthesis of PDE4 inhibitors, a class of drugs with significant anti-inflammatory properties. The physicochemical and safety data provided herein, along with the representative experimental protocol and workflow diagrams, offer a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this fluorinated intermediate in their programs.

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | CAS#:85684-61-3 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. canbipharm.com [canbipharm.com]

- 5. aksci.com [aksci.com]

- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

The Synthetic Versatility of 3-(Difluoromethoxy)benzaldehyde: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – 3-(Difluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique difluoromethoxy group imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the development of pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the role of this compound in organic synthesis, detailing key reactions, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

The presence of the difluoromethoxy moiety (-OCHF₂) in this compound significantly influences its reactivity and the properties of its derivatives. This group is a bioisostere of more metabolically labile groups like methoxy or hydroxyl functions, offering enhanced metabolic stability and increased lipophilicity, which are critical parameters in drug design. The aldehyde functionality provides a reactive handle for a wide array of chemical transformations, including carbon-carbon bond-forming reactions and the synthesis of various heterocyclic systems.

Key Synthetic Applications and Experimental Protocols

This compound is a key starting material for the synthesis of a variety of organic compounds. Its utility is demonstrated in several fundamental organic reactions, including the Claisen-Schmidt condensation, the Wittig reaction, and reductive amination.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are important intermediates for various biologically active compounds. The reaction of this compound with an appropriate acetophenone in the presence of a base yields the corresponding chalcone.

Experimental Protocol:

A solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) is prepared. To this stirred solution, an aqueous solution of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise at room temperature. The reaction mixture is stirred for a specified period, often ranging from 2 to 24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[1]

dot

Caption: Workflow for Claisen-Schmidt Condensation.

Table 1: Quantitative Data for Claisen-Schmidt Condensation with Fluorinated Benzaldehydes

| Benzaldehyde Derivative | Acetophenone Derivative | Base | Solvent | Yield (%) | Reference |

| 3,4-Difluorobenzaldehyde | 2,4,6-Trimethoxyacetophenone | KOH | THF | 81 | [2] |

| 4-Fluorobenzaldehyde | 4-Methoxyacetophenone | KOH | Methanol | Moderate | |

| Benzaldehyde | 1,4-Diacetylbenzene | KOH | Ethanol | - | [1] |

Note: Specific yield for this compound was not found; however, yields for similar fluorinated benzaldehydes are provided for comparison.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. This compound can be converted to a variety of substituted styrenes using this method. The reaction involves a phosphorus ylide, which is typically prepared in situ from a phosphonium salt and a strong base.

Experimental Protocol:

To a suspension of the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent such as THF, a strong base like n-butyllithium (n-BuLi) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere. The resulting colored solution of the ylide is stirred for a period of time before a solution of this compound (1.0 eq) in the same anhydrous solvent is added. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to afford the desired alkene.[3][4]

Caption: Logical flow of a reductive amination reaction.

Table 3: Reductive Amination of Aromatic Aldehydes

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | - | 72-96 | |

| Benzaldehyde | Ammonia | H₂/Co/N-C-800 | THF | - |

Note: While specific data for this compound is limited, the provided data for other aromatic aldehydes illustrates the general efficiency of this reaction.

Role in Drug Discovery and Development

The difluoromethoxy group is increasingly utilized in medicinal chemistry to enhance the drug-like properties of molecules. Its incorporation can lead to improved metabolic stability, increased lipophilicity, and favorable binding interactions with biological targets. Although this compound itself is not biologically active in the contexts found, it is a precursor to pharmacologically active molecules. For instance, derivatives of this aldehyde are key intermediates in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its aldehyde group provides a gateway to a multitude of chemical transformations, including the synthesis of chalcones, alkenes, and amines. The presence of the difluoromethoxy group offers a strategic advantage in the design of novel molecules with enhanced pharmacokinetic and pharmacodynamic profiles, particularly in the field of drug discovery. The experimental protocols and data presented in this guide serve as a valuable resource for chemists seeking to exploit the synthetic potential of this important intermediate.

References

The Advent of the Difluoromethoxy Group in Benzaldehydes: A Technical Guide to Its Discovery and Synthesis

An in-depth exploration of the history, synthesis, and significance of difluoromethoxylated benzaldehydes for researchers, scientists, and professionals in drug development.

The introduction of the difluoromethoxy (-OCF₂H) group into aromatic systems, particularly benzaldehydes, represents a significant advancement in medicinal chemistry and materials science. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for preparing these valuable compounds. It provides a comprehensive overview of key experimental protocols, quantitative data, and the mechanistic principles that have enabled the widespread use of difluoromethoxylated benzaldehydes in modern research.

A Historical Perspective: The Dawn of Difluoromethoxylation

The journey to difluoromethoxylated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry and the development of methods to introduce the difluoromethoxy group onto aromatic rings. While a singular "discovery" paper for a difluoromethoxylated benzaldehyde is not readily apparent in early literature, its emergence can be traced through the evolution of difluorocarbene chemistry.

One of the earliest and most fundamental reagents for generating difluorocarbene (:CF₂) was chlorodifluoromethane (CHClF₂), also known as Freon 22. Although primarily used as a refrigerant, its utility as a difluoromethylating agent was recognized. However, the gaseous nature of chlorodifluoromethane and its contribution to ozone depletion presented significant challenges for laboratory and industrial applications.

A pivotal moment in the accessibility of difluoromethoxylated aromatics came with the work of Haszeldine and colleagues in the 1960s, who developed sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a convenient and solid precursor for difluorocarbene. Thermal decomposition of this salt generates difluorocarbene, which can then be trapped by nucleophiles such as phenols. This development laid the groundwork for the synthesis of a wide array of aryl difluoromethyl ethers, including, in principle, those derived from hydroxybenzaldehydes.

The application of these early methods to hydroxybenzaldehydes would have marked the first syntheses of difluoromethoxylated benzaldehydes. For instance, the reaction of 4-hydroxybenzaldehyde with a difluorocarbene source would yield 4-(difluoromethoxy)benzaldehyde. While early specific examples in peer-reviewed literature are sparse, the underlying chemistry was established, paving the way for the eventual commercial availability and widespread use of these compounds as valuable building blocks.

Physicochemical Properties and Their Impact on Drug Discovery

The difluoromethoxy group is often considered a bioisostere of the hydroxyl, thiol, or even amide functionalities. Its introduction into a benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in drug design.

The -OCF₂H group is moderately lipophilic and acts as a weak hydrogen bond donor. This combination can enhance a molecule's metabolic stability by blocking sites susceptible to oxidation, improve cell membrane permeability, and introduce new binding interactions with biological targets.[1] The increased metabolic stability is a primary driver for its incorporation, as the strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s.

Below is a table summarizing the key physicochemical properties of representative difluoromethoxylated benzaldehydes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Difluoromethoxy)benzaldehyde | 71653-64-0 | C₈H₆F₂O₂ | 172.13 | - | - | - |

| 3-(Difluoromethoxy)benzaldehyde | 86262-07-3 | C₈H₆F₂O₂ | 172.13 | 82-84/10 mmHg | 1.302 | 1.503 |

| 4-(Difluoromethoxy)benzaldehyde | 73960-07-3 | C₈H₆F₂O₂ | 172.13 | 222 | 1.302 | 1.503 |

| 3-Methoxy-4-(difluoromethoxy)benzaldehyde | 162401-70-9 | C₉H₈F₂O₃ | 202.15 | - | - | - |

Synthetic Methodologies: From Early Methods to Modern Innovations

The synthesis of difluoromethoxylated benzaldehydes primarily relies on the O-difluoromethylation of the corresponding hydroxybenzaldehydes. The evolution of reagents and reaction conditions reflects a continuous drive for efficiency, safety, and broader substrate scope.

Early Approaches: Difluorocarbene from Halodifluoromethane and its Salts

The foundational method for preparing aryl difluoromethyl ethers involves the reaction of a phenol with a source of difluorocarbene.

General Reaction Scheme:

Figure 1: General workflow for the synthesis of difluoromethoxylated benzaldehydes via difluorocarbene insertion.

Experimental Protocol: Synthesis of 3-Methoxy-4-(difluoromethoxy)benzaldehyde using Chlorodifluoromethane

This protocol is adapted from a representative procedure for the difluoromethylation of a phenol using chlorodifluoromethane.

-

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium hydroxide

-

N,N-Dimethylformamide (DMF)

-

Monochlorodifluoromethane (CHClF₂) gas

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).

-

Heat the reaction mixture to 90°C with continuous stirring for 2 hours.

-

Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.

-

Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Quench the reaction by adding water (450 mL) and extract the mixture with dichloromethane.

-

Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil.

-

-

Quantitative Data:

-

Yield: 80%

-

Purity (by HPLC): 99.2%

-

Experimental Protocol: Synthesis of 3-Methoxy-4-(difluoromethoxy)benzaldehyde using Sodium Chlorodifluoroacetate

This protocol offers an alternative using a solid, more easily handled difluorocarbene precursor.

-

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

n-Hexane

-

Magnesium sulfate

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in DMF (14 mL) and water (14 mL).

-

Heat the mixture at 100°C for 3.5 hours.

-

After cooling, acidify the mixture with concentrated hydrochloric acid.

-

Extract the mixture with ethyl acetate (2 x 25 mL).

-

Wash the combined organic layers with water (2 x 25 mL) and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane (1:4) mixture as the eluent to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil.

-

-

Quantitative Data:

-

Yield: 91%

-

Modern Synthetic Advances

More recent developments in difluoromethoxylation have focused on milder reaction conditions and novel reagents, significantly expanding the applicability of this transformation.

Visible-Light Photoredox Catalysis:

A significant innovation is the use of visible-light photoredox catalysis to generate difluorocarbene or difluoromethoxyl radicals under mild conditions. For instance, Fu and co-workers reported a method for the O-difluoromethylation of phenols using difluorobromoacetic acid as the difluoromethylating agent and an iridium-based photocatalyst.[2] This approach offers excellent functional group tolerance and avoids the high temperatures often required in traditional methods.

Figure 2: Simplified representation of a photoredox catalytic cycle for O-difluoromethylation.

This method is particularly valuable for the late-stage functionalization of complex molecules, where harsh conditions could be detrimental.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by difluoromethoxylated benzaldehydes are not extensively documented, the importance of the difluoromethoxy group in bioactive molecules is well-established. This moiety is present in several marketed drugs, where it contributes to improved pharmacokinetic and pharmacodynamic profiles.

For example, Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD), contains a difluoromethoxy group. The synthesis of Roflumilast often utilizes 3-methoxy-4-(difluoromethoxy)benzaldehyde as a key intermediate.[3] The difluoromethoxy group in Roflumilast enhances its metabolic stability, contributing to its efficacy.

The general biological impact of the difluoromethoxy group can be summarized as:

-

Metabolic Stability: The C-F bonds resist enzymatic cleavage, prolonging the half-life of the drug.

-

Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, which can improve membrane permeability and oral absorption.

-

Conformational Effects: The presence of the difluoromethoxy group can influence the overall conformation of a molecule, potentially leading to enhanced binding affinity to its biological target.

Further research is needed to elucidate the specific interactions of difluoromethoxylated benzaldehydes with cellular signaling pathways. However, their role as crucial building blocks for potent and metabolically robust pharmaceuticals underscores their significance in drug discovery.

Conclusion

The discovery and development of synthetic routes to difluoromethoxylated benzaldehydes have been a gradual but impactful journey in the field of organic and medicinal chemistry. From the early, challenging methods using gaseous reagents to modern, mild, and highly efficient catalytic systems, the accessibility of these compounds has greatly improved. The unique properties imparted by the difluoromethoxy group have solidified the importance of these benzaldehyde derivatives as indispensable tools for the design and synthesis of next-generation pharmaceuticals and advanced materials. The continued exploration of new synthetic methodologies and the investigation of their biological activities will undoubtedly uncover new applications for this versatile class of compounds.

References